molecular formula C4H4O6Pb B8117052 (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione

(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione

Cat. No.: B8117052
M. Wt: 355 g/mol
InChI Key: AYPZCTCULRIASE-ZVGUSBNCSA-L
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Description

(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione is a complex organometallic compound featuring lead as its central atom This compound is notable for its unique structure, which includes two hydroxyl groups and a dioxaplumbepane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione typically involves the reaction of lead(II) acetate with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the dioxaplumbepane ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of lead(II) acetate from lead metal and acetic acid. The subsequent reaction with the diol is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form lead(0) species.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or alkyl halides are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of lead(0) and corresponding alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug delivery systems and diagnostic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with cellular components are explored for the development of new treatments for diseases such as cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in coatings, sensors, and electronic devices.

Mechanism of Action

The mechanism by which (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxastannapane-4,7-dione: A similar compound with tin instead of lead.

    (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxagermanepane-4,7-dione: A germanium analog of the compound.

Uniqueness

(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione is unique due to the presence of lead, which imparts distinct chemical and physical properties. Its stability and reactivity differ significantly from its tin and germanium analogs, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPZCTCULRIASE-ZVGUSBNCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)O[Pb]OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)O[Pb]OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O6Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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